Xylocholine

Adrenergic neuron blockade Neuronal uptake mechanism Noradrenaline transporter

Xylocholine (CAS 669-50-1), also known as TM10 or choline 2,6-xylyl ether bromide, is a quaternary ammonium compound that acts as an adrenergic neuron blocker, preventing noradrenaline release from sympathetic nerve terminals. It also possesses potent, long-lasting local anaesthetic activity comparable to that of cocaine.

Molecular Formula C13H22NO+
Molecular Weight 208.32 g/mol
CAS No. 669-50-1
Cat. No. B1682297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylocholine
CAS669-50-1
Synonymseta-TM-10
N,N,N-trimethyl-(2-(2,6-xylyloxy)ethyl)ammonium
xylocholine
xylocholine bromide
xylocholine chloride
xylocholine ether
xylocholine iodide
Molecular FormulaC13H22NO+
Molecular Weight208.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC[N+](C)(C)C
InChIInChI=1S/C13H22NO/c1-11-7-6-8-12(2)13(11)15-10-9-14(3,4)5/h6-8H,9-10H2,1-5H3/q+1
InChIKeyRXYWAURTGUPANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xylocholine (TM10) – Quaternary Ammonium Adrenergic Neuron Blocker and Local Anaesthetic for Cardiovascular and Neuroscience Research


Xylocholine (CAS 669-50-1), also known as TM10 or choline 2,6-xylyl ether bromide, is a quaternary ammonium compound that acts as an adrenergic neuron blocker, preventing noradrenaline release from sympathetic nerve terminals [1]. It also possesses potent, long-lasting local anaesthetic activity comparable to that of cocaine [2]. Originally investigated as an antihypertensive agent, xylocholine serves as a key reference compound in the study of adrenergic neurotransmission mechanisms and as a structural template for neuron-blocking quaternary ammonium agents [1].

Why Xylocholine Cannot Be Substituted by Generic Adrenergic Neuron Blockers – Mechanistic and Structural Uniqueness


Xylocholine exhibits a unique pharmacological profile that distinguishes it from other adrenergic neuron blockers such as guanethidine, bretylium, and debrisoquin. The neuronal uptake mechanism of xylocholine differs fundamentally from that of guanethidine, which utilises the noradrenaline transporter; xylocholine, bretylium, and debrisoquin are instead transported via a distinct, sodium-independent pathway [1]. Furthermore, the phosphorus analogue phospho-TM10 (PTM10) completely lacks adrenergic neuron blocking activity despite retaining other pharmacological properties, demonstrating the exquisite structural specificity required for this action [2]. These mechanistic and structural differences mean that substituting xylocholine with another in-class compound will alter the experimental outcome, making compound-specific procurement essential for reproducible research.

Xylocholine Differentiation Evidence: Quantitative Comparisons Against Closest Analogues


Xylocholine vs. Guanethidine: Distinct Neuronal Uptake Mechanisms Quantified in Guinea-Pig Vas Deferens

In a direct head-to-head comparison using the guinea-pig hypogastric nerve-vas deferens preparation, xylocholine required a concentration of 1.0×10⁻³ M to produce adrenergic neuron blockade, compared to 5.0×10⁻⁴ M for bretylium, 8.4×10⁻⁴ M for debrisoquin, and 3.3×10⁻⁵ M for guanethidine [1]. Critically, noradrenaline (NA; 3.0×10⁻³ M) completely prevented the neuron blocking action of all four agents but reversed only that of bretylium, not xylocholine, guanethidine, or debrisoquin [1]. Sodium-deprivation partially prevented guanethidine's action but had no effect on xylocholine, bretylium, or debrisoquin, demonstrating that guanethidine shares the NA uptake mechanism while xylocholine is transported by a distinct pathway [1].

Adrenergic neuron blockade Neuronal uptake mechanism Noradrenaline transporter Quaternary ammonium blocker

Local Anaesthetic Potency of Xylocholine Benchmarked Against Cocaine: Intradermal Wheal Test

Xylocholine (TM10) was identified as a potent quaternary local anaesthetic with potency and duration of action similar to cocaine when tested by intradermal injection in the guinea-pig wheal test [1][2]. The tertiary congener (SK&F 90,033) also exhibited local anaesthetic activity comparable to cocaine [2]. Unlike cocaine, xylocholine is a permanently charged quaternary ammonium compound, which restricts its passive membrane permeability and may confer a distinct safety and pharmacokinetic profile for topical applications [1].

Local anaesthetic Duration of action Quaternary ammonium Cocaine benchmark

High Structural Specificity: Loss of Adrenergic Neuron Blockade After Minimal Modification of Xylocholine

A systematic structure-activity study demonstrated that among a series of coumaran and related compounds, only xylocholine possessed appreciable adrenergic neurone blocking properties [1]. Incorporation of a single additional methylene group into the cationic head of xylocholine—producing N-ethyl-N,N-dimethyl-2-(2,6-xylyloxy)ethylammonium or N-methyl-N,N-diethyl-2-(2,6-xylyloxy)ethylammonium—resulted in a large reduction in adrenergic neurone blocking activity [1]. Moreover, the phosphorus analogue phospho-TM10 (PTM10), in which the quaternary nitrogen is replaced by phosphorus, completely lacks detectable adrenergic neuron blocking properties [2]. These findings indicate that the adrenergic neurone blocking pharmacophore requires highly specific structural parameters centred on the trimethylammonium head group.

Structure-activity relationship Adrenergic neuron blocker Molecular specificity Pharmacophore

Selective Absence of Ganglion-Stimulant Activity: Xylocholine Distinguished from Simpler Choline Phenyl Ethers

In a comparative pharmacological evaluation of substituted choline phenyl ethers, choline phenyl ether and choline o-tolyl ether displayed marked nicotine-like ganglion-stimulant properties, whereas choline 2,6-xylyl ether (xylocholine) showed substantially reduced stimulant activity [1]. The progressive decrease in ganglion-stimulant activity correlates with increasing methyl substitution on the phenyl ring: choline phenyl ether ≈ choline o-tolyl ether >> choline 2,6-xylyl ether > choline 2,4,6-mesityl ether [1]. Molecular modelling indicates that the 2,6-dimethyl substitution forces the plane containing the oxygen valencies to adopt an orthogonal orientation relative to the benzene ring, preventing the conformation required for ganglionic receptor activation [1].

Ganglion stimulation Nicotinic activity Steric hindrance Choline phenyl ether

Purity-Critical Procurement: Intrinsic Pressor Activity of Xylocholine Disproven as an Artefact of Impurity

Early pharmacological studies reported that xylocholine exhibited pressor (blood pressure-elevating) activity in anaesthetised animals. However, Clark et al. (1966) systematically demonstrated that this pressor activity was not an intrinsic property of xylocholine but was entirely attributable to a contaminating impurity present in early synthetic batches [1]. Highly purified xylocholine does not produce a pressor response [1]. This finding has direct procurement implications: xylocholine sourced without rigorous analytical purity verification may contain residual pressor impurities that confound cardiovascular experimental endpoints.

Purity specification Pressor artefact Impurity profiling Blood pressure

High-Impact Application Scenarios for Xylocholine (TM10) Based on Quantitative Differentiation Evidence


Adrenergic Neuron Uptake Mechanism Dissection: Differentiating Noradrenaline Transporter-Dependent vs. Independent Pathways

Xylocholine serves as a critical pharmacological tool for distinguishing between noradrenaline transporter (NET)-dependent and NET-independent neuronal uptake mechanisms. As demonstrated by Prasad et al. (1973), xylocholine's neuron blocking action is neither prevented nor reversed by noradrenaline and is unaffected by sodium-deprivation, in direct contrast to guanethidine [1]. Researchers investigating presynaptic amine transport mechanisms can employ xylocholine alongside guanethidine to experimentally parse transport pathways in sympathetic nerve terminals. This application is directly relevant to laboratories studying neurotransmitter release dynamics, false transmitter mechanisms, and adrenergic neuron pharmacology.

Quaternary Ammonium Local Anaesthetic Development: Benchmarking Against Cocaine with Restricted Membrane Permeability

Xylocholine provides a valuable reference compound for the development and characterisation of quaternary ammonium local anaesthetics. Its local anaesthetic potency and duration are comparable to cocaine, yet its permanently charged quaternary ammonium structure severely limits passive membrane crossing [1][2]. This property makes xylocholine particularly useful as a tool to study local anaesthetic action at membrane-exposed sites without confounding intracellular effects. Pharmaceutical scientists exploring topical anaesthetic formulations or studying the relationship between molecular charge and anaesthetic efficacy can use xylocholine as a structurally distinct benchmark compound.

Structure-Activity Relationship (SAR) Studies of Adrenergic Neuron Blockers: Defining the Pharmacophore

Xylocholine's extreme sensitivity to minor structural modification makes it an ideal reference point for SAR campaigns aimed at mapping the adrenergic neuron blocking pharmacophore. The complete loss of adrenergic neuron blocking activity upon replacement of nitrogen with phosphorus (phospho-TM10) or extension of the cationic head by a single methylene group establishes a stringent structural baseline [1][2]. Medicinal chemistry groups engaged in designing novel sympatholytic agents can use xylocholine to define the minimal structural requirements for adrenergic neuron blockade, facilitating rational scaffold optimisation and patent landscaping.

High-Purity Reference Standard for Cardiovascular Pharmacology: Eliminating Pressor Artefacts

The historical misattribution of pressor activity to xylocholine, later traced to a synthetic impurity, underscores the compound's utility as a purity-sensitive reference standard in cardiovascular research [1]. Laboratories conducting in vivo haemodynamic studies with xylocholine must verify that their sourced material is free of the pressor-inducing impurity characterised by Clark et al. (1966). This scenario is particularly relevant for core facilities and contract research organisations that require authenticated, impurity-profiled reference compounds to ensure inter-study reproducibility and to avoid the confounding cardiovascular effects historically associated with inadequately purified xylocholine.

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